molecular formula C9H6BrN3 B13546378 2-Bromo-5-(pyridin-3-YL)pyrazine

2-Bromo-5-(pyridin-3-YL)pyrazine

Cat. No.: B13546378
M. Wt: 236.07 g/mol
InChI Key: GMXYQKQBXAJMIT-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-3-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyridin-3-YL)pyrazine typically involves the bromination of 5-(pyridin-3-YL)pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-3-YL)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Bromo-5-(pyridin-3-YL)pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 2-Bromo-5-(pyridin-3-YL)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(pyridin-2-YL)pyrazine
  • 2-Bromo-5-(pyridin-4-YL)pyrazine
  • 2-Chloro-5-(pyridin-3-YL)pyrazine

Uniqueness

2-Bromo-5-(pyridin-3-YL)pyrazine is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective modifications and applications in various fields of research.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-5-pyridin-3-ylpyrazine

InChI

InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H

InChI Key

GMXYQKQBXAJMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=N2)Br

Origin of Product

United States

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